molecular formula C13H13BrN2O2 B2824204 2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide CAS No. 1436157-35-5

2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide

Cat. No.: B2824204
CAS No.: 1436157-35-5
M. Wt: 309.163
InChI Key: LMFHCKAJTWKIFU-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide is an organic compound that features a brominated aromatic ring, a methoxy group, and a cyanocyclopropyl moiety

Preparation Methods

The synthesis of 2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a methoxy-substituted aromatic compound, followed by the introduction of the acetamide and cyanocyclopropyl groups through a series of reactions involving amide formation and cyclopropanation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can undergo hydrolysis to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and cyanocyclopropyl moiety contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide can be compared with other similar compounds, such as:

    2-Bromo-5-methoxybenzamide: Lacks the cyanocyclopropyl group, resulting in different reactivity and applications.

    2-(2-Bromo-5-methoxyphenyl)acetamide: Similar structure but without the cyanocyclopropyl moiety, leading to variations in chemical behavior and biological activity.

    N-(1-Cyanocyclopropyl)acetamide: Does not contain the brominated aromatic ring, affecting its overall properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-(2-Bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide is an organic compound characterized by a brominated aromatic ring, a methoxy group, and a cyanocyclopropyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
CAS Number 1436157-35-5

The presence of the bromine atom and the methoxy group contributes to the compound's reactivity and binding affinity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects by:

  • Inhibiting Enzymes : The molecular structure allows it to bind to specific enzymes, potentially inhibiting their activity.
  • Modulating Signaling Pathways : By interacting with receptors or other signaling molecules, it may alter cellular responses.
  • Targeting Cancer Pathways : Research indicates potential applications in oncology, where it may influence pathways related to tumor growth and metastasis.

Antimicrobial Properties

Studies have suggested that compounds similar to this compound exhibit antimicrobial activity. The specific mechanisms are still under investigation, but the presence of halogenated aromatic rings is often associated with increased potency against various pathogens.

Anticancer Activity

Recent research has explored the compound's potential as an anticancer agent. For instance, it may inhibit the hypoxia-inducible factor (HIF-1α), which plays a crucial role in tumor progression under low oxygen conditions. Inhibitors of HIF-1α have been shown to reduce tumor growth in preclinical models .

Study on VHL Inhibitors

A study focused on expanding the structural diversity of ligands for von Hippel-Lindau (VHL) inhibitors highlighted the importance of structural modifications in enhancing bioactivity. The brominated phenyl moiety in this compound aligns with findings that such modifications can lead to improved binding affinities and biological effects .

Table of Biological Activity Comparisons

The following table summarizes the biological activities observed in related compounds, providing context for the potential efficacy of this compound:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModeratePromisingPotential HIF-1α inhibitor
2-Bromo-5-methoxybenzamideLowModerateLacks cyanocyclopropyl group
N-(1-Cyanocyclopropyl)acetamideLowLowNo brominated aromatic ring

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-18-10-2-3-11(14)9(6-10)7-12(17)16-13(8-15)4-5-13/h2-3,6H,4-5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFHCKAJTWKIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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